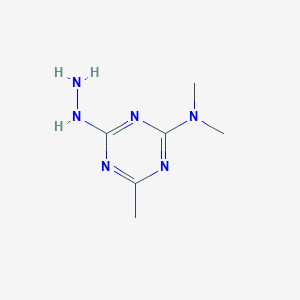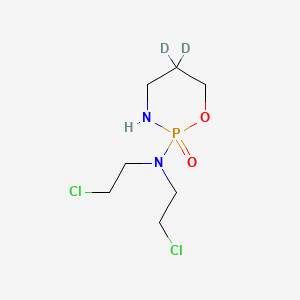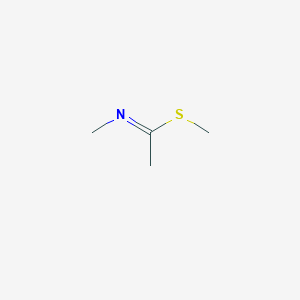![molecular formula C18H29NO B14597062 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- CAS No. 61171-00-4](/img/structure/B14597062.png)
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is a complex organic compound belonging to the piperidinol family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a trimethylphenylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- typically involves the reaction of 2,4,6-trimethylbenzyl chloride with 1,2,5-trimethylpiperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the starting materials can be mixed and reacted in a micro fixed-bed reactor packed with a catalyst such as 5% platinum on carbon (Pt/C) to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups and the phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of polymers and as a stabilizer in various industrial applications
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: Another piperidinol derivative with different substitution patterns.
1,2,5-Trimethyl-4-phenyl-4-piperidinol: A similar compound with a phenyl group instead of a trimethylphenyl group.
Trimeperidine: A related compound used in medicinal chemistry.
Uniqueness
4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61171-00-4 |
|---|---|
Molekularformel |
C18H29NO |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C18H29NO/c1-12-7-13(2)17(14(3)8-12)10-18(20)9-16(5)19(6)11-15(18)4/h7-8,15-16,20H,9-11H2,1-6H3 |
InChI-Schlüssel |
MGXOGJFULWBYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)(CC2=C(C=C(C=C2C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

stannane](/img/structure/B14597048.png)

![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
